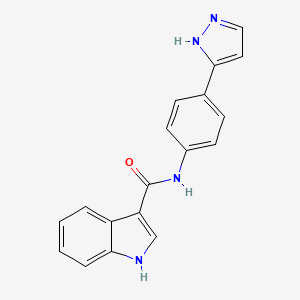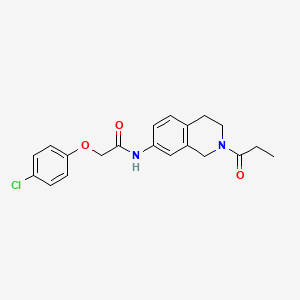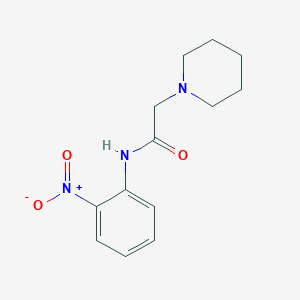![molecular formula C15H11BrCl2N2O3 B2683876 Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate CAS No. 1259074-38-8](/img/structure/B2683876.png)
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential as a therapeutic agent. In
Scientific Research Applications
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase B (PKB), which is involved in the regulation of cell growth and survival. Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has also been studied for its potential as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate inhibits the activity of certain enzymes, including PKB, by binding to the enzyme's ATP-binding site. This results in the inhibition of the enzyme's activity, which in turn affects the regulation of cell growth and survival. Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential as a therapeutic agent, which means that there is a significant amount of data available on its mechanism of action and biochemical and physiological effects. However, one limitation is that it may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer. This could involve studying its effects on different types of cancer cells, as well as exploring its potential for use in combination with other therapeutic agents. Another direction is to explore its potential as an inhibitor of other enzymes, which could lead to the development of new therapeutic agents for the treatment of other diseases. Finally, future research could focus on developing new synthesis methods for Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate that are more efficient and cost-effective.
Synthesis Methods
The synthesis of Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate involves the reaction of 4-bromoaniline and 3,6-dichloropyridine-2-carboxylic acid with N,N-dimethylformamide (DMF), triethylamine (TEA), and diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation reaction, followed by esterification of the resulting amide with methyl chloroacetate. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridine-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O3/c1-23-15(22)12(8-2-4-9(16)5-3-8)20-14(21)13-10(17)6-7-11(18)19-13/h2-7,12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMDAJMHFQURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
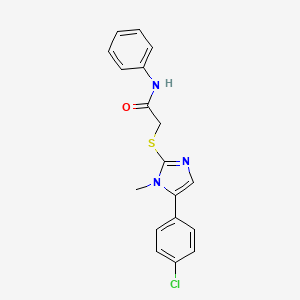
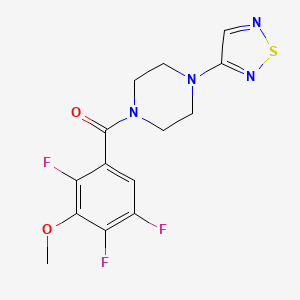
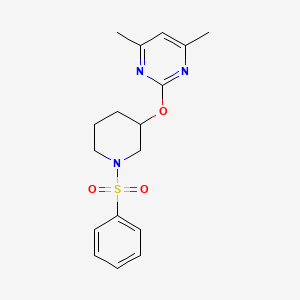
![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
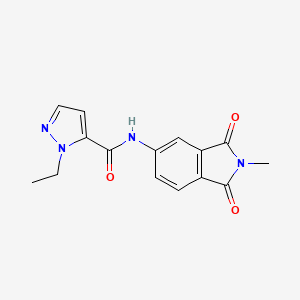
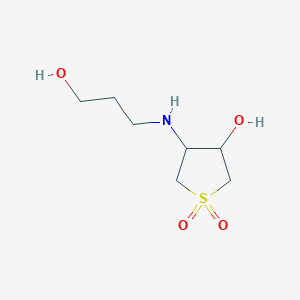
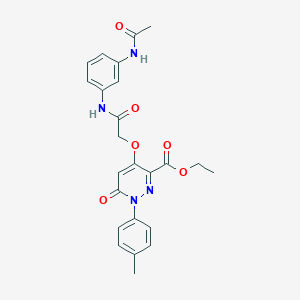
![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
